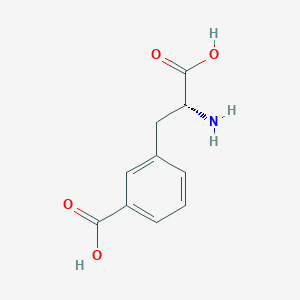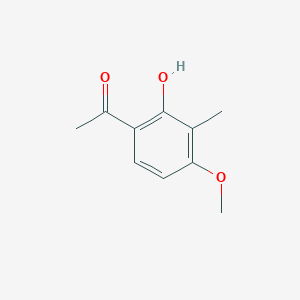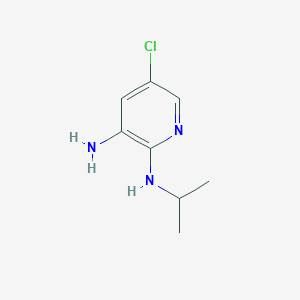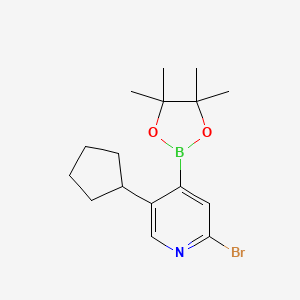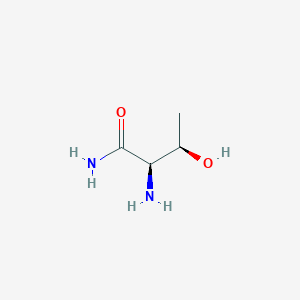
(2R,3R)-2-Amino-3-hydroxybutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-2-Amino-3-hydroxybutanamide is a chiral compound with significant importance in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Amino-3-hydroxybutanamide can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone. These reactions involve selective transformations to obtain the desired stereoisomer with high optical purity .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of microbial fermentation processes. These processes utilize engineered microorganisms to produce the compound efficiently and sustainably .
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-2-Amino-3-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine and chlorine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amino alcohols[5][5].
Applications De Recherche Scientifique
(2R,3R)-2-Amino-3-hydroxybutanamide has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications, including as an antibacterial agent and in the development of new drugs.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2R,3R)-2-Amino-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. It can inhibit the formation of biofilms and reduce the virulence of certain bacterial pathogens by interfering with surface proteins and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S)-2-Amino-3-hydroxybutanamide: Another stereoisomer with different biological activity.
(2R,3S)-2-Amino-3-hydroxybutanamide: A meso compound with unique properties.
(2S,3R)-2-Amino-3-hydroxybutanamide: Known for its antibacterial activity.
Uniqueness
(2R,3R)-2-Amino-3-hydroxybutanamide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C4H10N2O2 |
|---|---|
Poids moléculaire |
118.13 g/mol |
Nom IUPAC |
(2R,3R)-2-amino-3-hydroxybutanamide |
InChI |
InChI=1S/C4H10N2O2/c1-2(7)3(5)4(6)8/h2-3,7H,5H2,1H3,(H2,6,8)/t2-,3-/m1/s1 |
Clé InChI |
PZUOEYPTQJILHP-PWNYCUMCSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)N)N)O |
SMILES canonique |
CC(C(C(=O)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
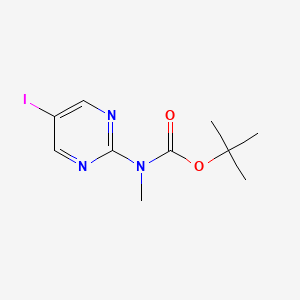

![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[4,3-B]pyridine-1-carboxylate](/img/structure/B12961780.png)
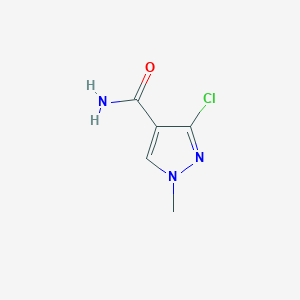
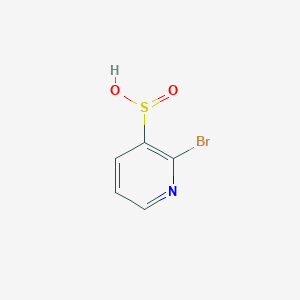
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)



